7-chloro-5-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine
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Overview
Description
7-chloro-5-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that features a pyrazolo[4,3-d]pyrimidine core with a furan ring and a chlorine atom attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-5-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 2-furyl hydrazine with 3,5-dichloro-2,4,6-trimethylpyridine can yield the desired pyrazolo[4,3-d]pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
7-chloro-5-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The furan ring can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura couplings.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[4,3-d]pyrimidine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
7-chloro-5-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain protein kinases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its effects on cellular pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism by which 7-chloro-5-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine exerts its effects involves the inhibition of specific molecular targets, such as protein kinases. This inhibition can disrupt cellular signaling pathways, leading to the desired therapeutic effects, such as the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Similar in structure but lacks the furan ring.
5-(furan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine: Similar core structure but different substitution pattern.
Uniqueness
7-chloro-5-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine is unique due to the presence of both the furan ring and the chlorine atom, which can influence its reactivity and biological activity. This combination of structural features can make it a valuable scaffold for the development of new therapeutic agents.
Properties
IUPAC Name |
7-chloro-5-(furan-2-yl)-1,3-dimethylpyrazolo[4,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O/c1-6-8-9(16(2)15-6)10(12)14-11(13-8)7-4-3-5-17-7/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTBUNHZJJTAHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1N=C(N=C2Cl)C3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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